2-Methyl-3-(piperazin-1-yl)quinoxaline; oxalic acid
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Overview
Description
2-Methyl-3-(piperazin-1-yl)quinoxaline; oxalic acid is a compound that combines a quinoxaline derivative with oxalic acid. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antifungal, antibacterial, antiviral, and antimicrobial properties . The addition of a piperazine ring to the quinoxaline structure enhances its pharmacological potential, making it a valuable compound in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(piperazin-1-yl)quinoxaline typically involves the condensation of 2-methylquinoxaline with piperazine under specific reaction conditions. One common method includes the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(piperazin-1-yl)quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxaline derivatives, and various substituted quinoxaline derivatives .
Scientific Research Applications
2-Methyl-3-(piperazin-1-yl)quinoxaline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-3-(piperazin-1-yl)quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death in cancer cells . Additionally, it can interact with microbial cell membranes, disrupting their integrity and leading to cell lysis .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A basic nitrogen-containing heterocyclic compound with similar biological activities.
Piperazine: A simple heterocyclic compound that enhances the pharmacological properties of quinoxaline derivatives.
2-Methylquinoxaline: A derivative of quinoxaline with a methyl group at the 2-position.
Uniqueness
2-Methyl-3-(piperazin-1-yl)quinoxaline stands out due to the combination of the quinoxaline and piperazine moieties, which enhances its biological activity and pharmacological potential. This unique structure allows for a broader range of applications in medicinal chemistry and drug development .
Properties
IUPAC Name |
2-methyl-3-piperazin-1-ylquinoxaline;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4.C2H2O4/c1-10-13(17-8-6-14-7-9-17)16-12-5-3-2-4-11(12)15-10;3-1(4)2(5)6/h2-5,14H,6-9H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDGRAANTWOWNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CCNCC3.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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